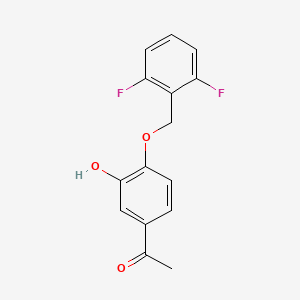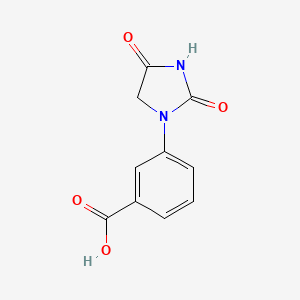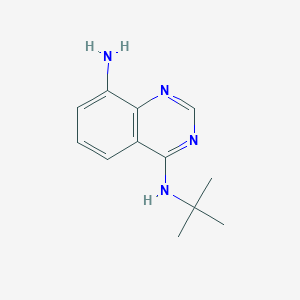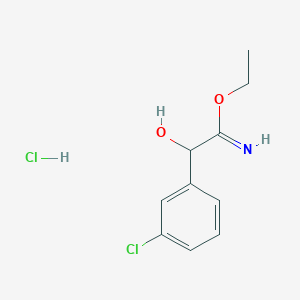![molecular formula C11H11NO3 B8311525 [4-(prop-2-enoylamino)phenyl] acetate](/img/structure/B8311525.png)
[4-(prop-2-enoylamino)phenyl] acetate
描述
[4-(prop-2-enoylamino)phenyl] acetate is an organic compound that belongs to the ester family Esters are typically derived from carboxylic acids and alcohols This particular compound is characterized by the presence of an acetic acid moiety esterified with a 4-acryloylamino-phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-acryloylamino-phenyl ester can be achieved through esterification reactions. One common method involves the reaction of acetic acid with 4-acryloylamino-phenol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-acryloylamino-phenyl ester may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
化学反应分析
Types of Reactions
[4-(prop-2-enoylamino)phenyl] acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and 4-acryloylamino-phenol.
Reduction: Corresponding alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
[4-(prop-2-enoylamino)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its reactive ester group
作用机制
The mechanism of action of acetic acid 4-acryloylamino-phenyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The ester group can undergo hydrolysis, releasing acetic acid and the active 4-acryloylamino-phenol, which can interact with cellular pathways .
相似化合物的比较
Similar Compounds
Acetic acid phenyl ester: Similar ester structure but lacks the acryloylamino group.
Acetic acid 4-aminophenyl ester: Similar structure but with an amino group instead of an acryloylamino group.
Uniqueness
[4-(prop-2-enoylamino)phenyl] acetate is unique due to the presence of the acryloylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where other esters may not be suitable .
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
[4-(prop-2-enoylamino)phenyl] acetate |
InChI |
InChI=1S/C11H11NO3/c1-3-11(14)12-9-4-6-10(7-5-9)15-8(2)13/h3-7H,1H2,2H3,(H,12,14) |
InChI 键 |
UKABTHMPCYDAMS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)C=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
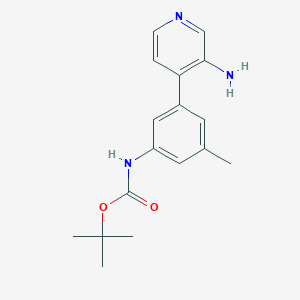
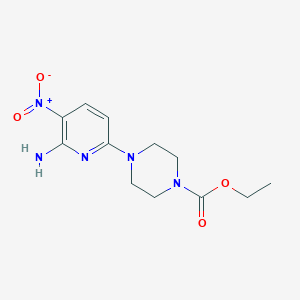
![tert-Butyl (R)-2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B8311450.png)
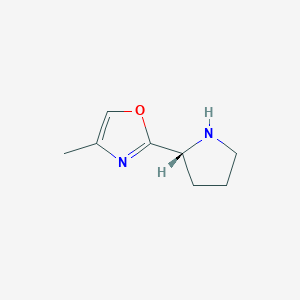
![2-(chloromethyl)-4,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B8311463.png)

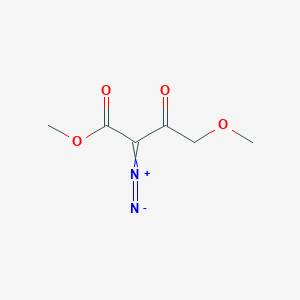
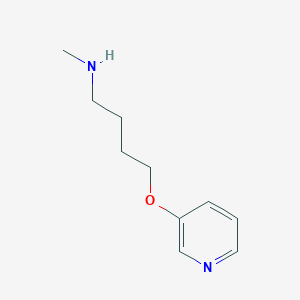

![2-Chloro-N-[1,2,4]thiadiazol-5-yl-acetamide](/img/structure/B8311505.png)
